4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the appropriate amine with sulfamoyl chloride under basic conditions.
Coupling Reactions: The final coupling of the thiazole derivative with the benzamide can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Unique due to the combination of the sulfamoyl group, nitro group, and thiazole ring.
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)benzamide: Similar structure but with the nitro group in a different position.
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-aminophenyl)thiazol-2-yl)benzamide: Similar structure but with an amine group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-25(17-6-2-3-7-17)33(30,31)19-11-9-15(10-12-19)21(27)24-22-23-20(14-32-22)16-5-4-8-18(13-16)26(28)29/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXZJLKDYBBKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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